![molecular formula C6H14ClNO2S B2873879 3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride CAS No. 2361645-05-6](/img/structure/B2873879.png)
3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis of Amino Acids and Enzyme Inhibitors : A study by Gaoni (1988) demonstrates the addition of hydrazoic acid or benzylamine to 1-(arylsulfonyl) bicyclobutanes, highlighting a method to introduce nitrogen nucleophiles into cyclobutanes. This approach is pivotal in synthesizing α-amino cyclobutane carboxylic acids, which are precursors for diacids like 2,7-methanoglutamic acids. These compounds have potential applications in enzyme inhibition and as building blocks in medicinal chemistry (Gaoni, 1988).
Sulfone Reagents in Synthesis : Eisch, Hallenbeck, and Lucarelli (1991) identified cyclobutadiene intermediates in cycloaddition reactions of 1-alkynyl sulfones with 1-alkynylamines. This finding is important for understanding the behavior of sulfone reagents in organic synthesis, especially in the formation of cyclobutadiene rings, which can be utilized in synthesizing novel organic compounds (Eisch, Hallenbeck, & Lucarelli, 1991).
Protected Aminocyclobutanones in Medicinal Chemistry : Mohammad et al. (2020) synthesized a protected α-aminocyclobutanone as a synthon for developing inhibitors of hydrolase enzymes, including serine proteases and metalloproteases. This research is significant for medicinal chemistry, where cyclobutanone-containing lead inhibitors are explored for their therapeutic potential (Mohammad, Reidl, Zeller, & Becker, 2020).
Novel Synthesis Methods : Brand, de Candole, and Brown (2003) prepared a series of 3-aminocyclobut-2-en-1-ones, which are potent antagonists of VLA-4, a protein involved in immune response. This research opens avenues for developing new synthesis methods for biologically active compounds (Brand, de Candole, & Brown, 2003).
Cyclobutane Fragment Library for Drug Discovery : Hamilton et al. (2022) developed a cyclobutane fragment library for fragment-based drug discovery (FBDD). This library, with its three-dimensional cyclobutane scaffold, provides a valuable resource for identifying and developing new drug candidates (Hamilton, Beemsterboer, Carter, Elsayed, Huiberts, Klein, O’Brien, de Esch, & Wijtmans, 2022).
Mechanism of Action
properties
IUPAC Name |
3-(methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10(8,9)4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEZVHZFQDQFGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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